Phenylphosphonothioic dichloride

Catalog No.
S749054
CAS No.
3497-00-5
M.F
C6H5Cl2PS
M. Wt
211.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylphosphonothioic dichloride

CAS Number

3497-00-5

Product Name

Phenylphosphonothioic dichloride

IUPAC Name

dichloro-phenyl-sulfanylidene-λ5-phosphane

Molecular Formula

C6H5Cl2PS

Molecular Weight

211.05 g/mol

InChI

InChI=1S/C6H5Cl2PS/c7-9(8,10)6-4-2-1-3-5-6/h1-5H

InChI Key

SXIWNIQDOJKDGB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=S)(Cl)Cl

Synonyms

Phenylphosphonothioic dichloride, Phenylthiophosphonic dichloride

Canonical SMILES

C1=CC=C(C=C1)P(=S)(Cl)Cl

Phenylphosphonothioic dichloride is a phosphorus-containing compound with the chemical formula C₆H₅Cl₂PS. It is characterized by a phosphorus atom bonded to a phenyl group, two chlorine atoms, and a sulfur atom. This compound is known for its reactivity and is primarily utilized in synthetic organic chemistry. It exhibits properties typical of phosphonothioates, including potential applications in various

Synthesis of Organophosphorus Flame Retardants

PPD can be a starting material for the synthesis of organophosphorus flame retardants. These flame retardants are chemicals added to materials like plastics and textiles to slow down their burning. Research in this area focuses on developing more efficient methods for synthesizing these flame retardants from PPD while improving their flame retardant properties. Source: Advances in Phosphorus Flame Retardants - ScienceDirect:

Development of Novel Insecticides

Organophosphorus compounds derived from PPD have been explored as potential insecticides. Research in this area involves studying the mode of action of these insecticides on insects and evaluating their effectiveness against target pests. However, it's important to note that some organophosphorus insecticides can be toxic to humans and the environment. Safer alternatives are continually being sought. Source: Comprehensive Insect Physiology, Biochemistry, and Pharmacology - ScienceDirect:

Phenylphosphonothioic dichloride participates in several notable reactions:

  • Reactions with Amines: It reacts with dibenzylamine to form various derivatives, including PhP(S)Cl[N(CH₂Ph)₂] and PhP(S)N(CH₂Ph)₂, showcasing its ability to form stable adducts with nitrogen-containing compounds .
  • Reactions with Aldonitrones: The compound can react with α-aryl-N-methylnitrones, leading to the formation of new phosphonothioate derivatives .

These reactions highlight the versatility of phenylphosphonothioic dichloride in organic synthesis.

Phenylphosphonothioic dichloride can be synthesized through several methods:

  • Reaction with Thiophosphoryl Trichloride: One common method involves reacting benzene with thiophosphoryl trichloride, which yields phenylphosphonothioic dichloride as a product .
  • Direct Chlorination: Another approach may include chlorination of phenylphosphonic compounds under controlled conditions to introduce sulfur into the structure.

These methods underscore the compound's accessibility for research and industrial applications.

Phenylphosphonothioic dichloride has various applications in chemical synthesis and industry:

  • Synthesis of Phosphonothioates: It serves as an intermediate in the synthesis of other phosphonothioate compounds, which are useful in agrochemicals and pharmaceuticals.
  • Catalysis: Its reactivity makes it a potential catalyst or reagent in organic reactions, particularly those involving nucleophilic substitutions.

Phenylphosphonothioic dichloride shares structural similarities with several other phosphorus-containing compounds. Here are a few notable examples:

Compound NameStructure TypeKey Features
Phenylphosphonic dichloridePhosphonic compoundLacks sulfur; used in similar synthetic routes
Diphenylphosphinothioic chlorideThionophosphateContains two phenyl groups; exhibits different reactivity
Thiophosphoryl trichlorideThiophosphateMore reactive due to three chlorine atoms

Uniqueness

Phenylphosphonothioic dichloride is unique due to its combination of both phosphorus and sulfur functionalities along with its chlorinated structure. This combination allows for distinct reactivity patterns not found in similar compounds, making it particularly valuable in specialized chemical syntheses.

Physical Description

Phenylphosphorus thiodichloride is a colorless liquid with unpleasant acrid pungent odor. Corrodes metals slowly.

XLogP3

4.2

UNII

NO4H2EXV6A

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H302+H312+H332 (97.44%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3497-00-5

Wikipedia

Phenylthiophosphonyl dichloride

Use Classification

Health Hazards -> Corrosives

General Manufacturing Information

Phosphonothioic dichloride, P-phenyl-: ACTIVE
Precursor to leptophos

Analytic Laboratory Methods

Air samples containing phosphorus are analyzed using Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy at a wavelength of 214.9. An ashing step with concentrated nitric acid/concentrated perchloric acid (4:1 v/v) is necessary. This method has an instrumental detection limit of 22 ng/ml, a sensitivity of 0.17, and a precision of 0.056 at 1000 ug/filter. /Phosphorus/

Dates

Modify: 2023-08-15

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